![molecular formula C22H26N2O4S2 B6560301 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine CAS No. 1021221-96-4](/img/structure/B6560301.png)
1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine
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Overview
Description
1-(4-Methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine (MPTP) is a synthetic compound with a variety of applications in scientific research. Its unique structure and properties make it an attractive molecule for a range of studies, including biochemical, physiological, and pharmacological research.
Scientific Research Applications
1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of drugs, the mechanism of action of drugs, and the development of new drugs. Additionally, 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine has been used in studies of the structure and function of proteins, enzymes, and other biomolecules.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine is not fully understood. However, it is believed that 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine binds to certain proteins and enzymes, resulting in altered biochemical and physiological processes. Additionally, 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine may act as an agonist or antagonist of certain receptors, resulting in altered signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine are not fully understood. However, studies have shown that 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine can induce changes in the expression of certain genes and proteins and alter the activity of certain enzymes. Additionally, 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine has been shown to affect the metabolism and transport of drugs, as well as the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine in laboratory experiments include its relatively simple synthesis and its ability to bind to certain proteins and enzymes, resulting in altered biochemical and physiological processes. Additionally, 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine is relatively stable and can be stored for long periods of time. The main limitation of using 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the effects of the compound on biochemical and physiological processes.
Future Directions
There are several potential future directions for the use of 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine in scientific research. First, it could be used to study the mechanism of action of drugs, particularly in terms of their effects on gene expression and protein activity. Additionally, 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine could be used to study the structure and function of proteins, enzymes, and other biomolecules. Finally, 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine could be used to develop new drugs, as it has been shown to bind to certain proteins and enzymes, resulting in altered biochemical and physiological processes.
Synthesis Methods
1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine is synthesized via a multi-step process beginning with the condensation of 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde. This reaction is catalyzed by a base, such as sodium hydroxide, and yields the desired product, 1-(4-methoxybenzene-carbothioyl)-4-(3,4,5-trimethoxybenzene-carbothioyl)piperazine. The synthesis of 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine is relatively straightforward and can be completed in a few hours.
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(3,4,5-trimethoxybenzenecarbothioyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-25-17-7-5-15(6-8-17)21(29)23-9-11-24(12-10-23)22(30)16-13-18(26-2)20(28-4)19(14-16)27-3/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJSEENBDQMTSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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